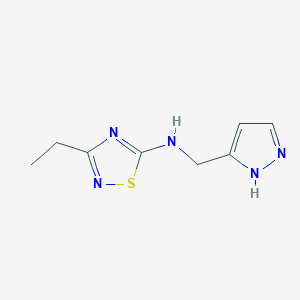

n-((1h-Pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine

Description

n-((1H-Pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with an ethyl group and at position 5 with a (pyrazol-3-yl)methyl amine moiety. The 1,2,4-thiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances reactivity and binding affinity in biological systems . This compound’s structural uniqueness lies in the synergistic combination of a flexible ethyl chain and a rigid pyrazole heterocycle, which may optimize pharmacokinetic properties and target engagement.

Properties

Molecular Formula |

C8H11N5S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

3-ethyl-N-(1H-pyrazol-5-ylmethyl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C8H11N5S/c1-2-7-11-8(14-13-7)9-5-6-3-4-10-12-6/h3-4H,2,5H2,1H3,(H,10,12)(H,9,11,13) |

InChI Key |

SPIKEHGXEPTKQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NSC(=N1)NCC2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine typically involves the reaction of a pyrazole derivative with a thiadiazole precursor. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new heterocyclic compounds with modified functional groups .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole and pyrazole exhibit significant antimicrobial activity. For instance, compounds containing the thiadiazole moiety have been shown to possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. A study highlighted that certain pyrazole derivatives synthesized through multicomponent reactions demonstrated promising antibacterial effects, leading to their potential use in developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of studies have demonstrated that thiadiazole derivatives can inhibit tumor growth by interfering with cellular mechanisms such as tubulin polymerization. These findings suggest that n-((1H-Pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine may serve as a scaffold for designing novel anticancer agents .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in various biological models. The mechanism often involves the inhibition of pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases .

Multicomponent Reactions

Multicomponent reactions (MCRs) have been employed to synthesize this compound efficiently. These reactions allow for the combination of multiple reactants to form a single product in one step, which is advantageous for creating complex structures with high yields .

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted synthesis techniques that enhance reaction rates and yields while minimizing by-products. This method has been particularly effective in synthesizing pyrazole derivatives with improved efficiency compared to traditional methods .

Antimicrobial Study

A notable study tested various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity at concentrations as low as 50 µg/mL, highlighting their potential as therapeutic agents .

Anticancer Mechanism Exploration

Another study focused on the mechanism of action of thiadiazole derivatives in cancer cells. The research revealed that these compounds induce apoptosis through the activation of caspases and inhibition of cell cycle progression, providing insights into their potential use in cancer therapy .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The presence of both nitrogen and sulfur atoms in the thiadiazole ring enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among analogous 1,2,4-thiadiazol-5-amine derivatives are summarized below:

Key Observations:

- Electronic Effects: The pyrazole ring’s electron-donating nature contrasts with electron-withdrawing groups like Cl () or CF₃ (), altering reactivity and binding modes.

- Steric Effects: The pyrazolylmethyl group introduces moderate steric bulk, intermediate between phenyl () and smaller substituents like methylthio ().

Biological Activity

The compound n-((1H-pyrazol-3-yl)methyl)-3-ethyl-1,2,4-thiadiazol-5-amine is a derivative of the 1,3,4-thiadiazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Antimicrobial Properties

1,3,4-Thiadiazole derivatives are well-documented for their antimicrobial activity . Research indicates that compounds containing the thiadiazole moiety exhibit significant effectiveness against various bacterial strains and fungi. For instance, derivatives with substitutions at the C-5 position of the thiadiazole ring have shown moderate to significant antibacterial and antifungal activities against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-amino-1,3,4-thiadiazole | S. aureus | 32.6 μg/mL |

| 2-amino-1,3,4-thiadiazole with phenyl | E. coli | 47.5 μg/mL |

| Novel thiadiazole derivative | A. niger | 40 μg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For example, specific derivatives have been identified as potent inhibitors of cancer cell growth. One study reported a derivative that exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating strong cytotoxicity . The mechanism of action often involves cell cycle arrest and modulation of apoptosis-related pathways.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiadiazole derivative | MCF-7 (breast cancer) | 0.28 |

| Thiadiazole derivative | HepG2 (liver cancer) | 9.6 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Many thiadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- Interaction with DNA : Some compounds may intercalate with DNA or inhibit topoisomerases, leading to cell death.

- Modulation of Cell Signaling : They can influence signaling pathways related to cell proliferation and apoptosis.

Study on Anticancer Activity

In a study examining the anticancer properties of various thiadiazole derivatives, researchers synthesized a series of compounds and evaluated their cytotoxic effects on multiple cancer cell lines. The results indicated that modifications on the thiadiazole ring significantly impacted the compounds' efficacy against tumor cells .

Clinical Trials

Several derivatives are currently undergoing clinical trials for their potential use in treating various cancers and infections. The promising results from preclinical studies have led to further investigation into their pharmacokinetics and safety profiles.

Q & A

Q. Key Reagents/Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Ethyl thioamide, hydrazine, DMF, 80°C | 60–70 | |

| 2 | (1H-Pyrazol-3-yl)methyl bromide, K₂CO₃, acetonitrile | 50–65 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm the thiadiazole (C-S stretching at ~650 cm⁻¹) and pyrazole (N-H bending at ~1550 cm⁻¹) moieties.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak for C₇H₁₀N₆S: calc. 215.06, obs. 215.07) .

- X-ray Crystallography : Resolve tautomeric ambiguity (e.g., amine vs. imine forms) by analyzing bond lengths and dihedral angles .

Q. Methodological Answer :

- Variable-Temperature XRD : Analyze thermal effects on tautomerism (e.g., amine ↔ imine shifts) .

- DFT Calculations : Compare computed vs. experimental bond lengths (e.g., C-N in thiadiazole: 1.32 Å calc. vs. 1.34 Å obs.) .

- Solid-State NMR : Differentiate dynamic vs. static disorder in crystal lattices.

Example :

In 3-phenyl-1,2,4-triazol-5-amine, XRD revealed a planar triazole ring with a 2.3° dihedral angle to the phenyl group, resolving tautomer ambiguity .

Advanced: What statistical methods improve reaction yield optimization?

Methodological Answer :

Use Design of Experiments (DoE) :

Factorial Design : Screen variables (temperature, catalyst loading) to identify critical factors.

Response Surface Methodology (RSM) : Optimize conditions (e.g., 70°C, 12 hr reaction time) for maximum yield .

Taguchi Method : Minimize variability in alkylation steps by controlling solvent purity (>99%) .

Case Study :

A Plackett-Burman design increased triazole derivative yields from 55% to 78% by prioritizing solvent polarity over stoichiometry .

Data Contradiction: How to address conflicting bioactivity reports in 1,2,4-triazole analogs?

Q. Methodological Answer :

- Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity in fluorobenzyl derivatives ).

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., fixed pH 7.4).

- Structural-Activity Modeling : Use CoMFA/CoMSIA to identify critical pharmacophores (e.g., thioether groups in 3-[(4-fluorobenzyl)thio]-1,2,4-triazoles ).

Example :

Fluorine substitution at the benzyl position increased antifungal activity by 3-fold compared to non-fluorinated analogs .

Basic: What are the stability considerations for long-term storage?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.